(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid
Description
(S)-3-(Benzylamino)-2-(benzyloxycarbonylamino)propanoic acid is a nonproteinogenic amino acid derivative featuring dual protective groups: a benzylamino (Bn) moiety at the β-position and a benzyloxycarbonyl (Cbz) group at the α-amino position. This compound is structurally related to phenylalanine derivatives but includes modifications that enhance its utility in peptide synthesis and medicinal chemistry. The stereochemistry (S-configuration) and protective groups influence its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
(2S)-3-(benzylamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-17(22)16(12-19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOFSCUNXESMA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472535 | |
| Record name | 3-(Benzylamino)-N-[(benzyloxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160885-24-5 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-3-[(phenylmethyl)amino]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160885-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzylamino)-N-[(benzyloxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Alkylation Followed by Cbz Protection
This method involves sequential modification of a parent amino acid. For example, L-alanine serves as a starting material due to its inherent chirality and structural simplicity.
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Reductive Alkylation :
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Cbz Protection :
Mechanistic Insight :
Reductive alkylation proceeds via imine formation, followed by borohydride reduction to a secondary amine. Cbz protection involves nucleophilic attack by the α-amino group on the electrophilic carbonyl carbon of Cbz-Cl, forming a stable carbamate.
Alternative Route: Solid-Phase Synthesis
Solid-phase methods enhance purity and scalability, particularly for peptide-derived analogs:
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Resin Functionalization :
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Selective Deprotection :
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Benzylamine Coupling :
Advantages :
Reaction Optimization and Critical Parameters
Solvent Systems
Temperature Control
Stereochemical Purity
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Chiral HPLC or capillary electrophoresis confirms enantiomeric excess (>99% for (S)-isomer).
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Asymmetric induction during reductive alkylation relies on the starting amino acid’s configuration (e.g., L-alanine).
Purification and Isolation
Liquid-Liquid Extraction
Crystallization
Analytical Characterization
Industrial-Scale Considerations
Scientific Research Applications
Peptide Synthesis
Overview : (S)-3-(Benzylamino)-2-(benzyloxycarbonylamino)propanoic acid is primarily used as a building block in the synthesis of peptides. Its structure allows for the introduction of an alanine unit with specific stereochemistry into peptide sequences.
Key Features :
- Protects the amino group during synthesis, preventing premature reactions.
- The benzyl group can be removed post-synthesis to reveal active β-benzylamine.
Applications in Peptide Synthesis :
- Development of therapeutic peptides.
- Synthesis of enzyme inhibitors.
- Creation of functional peptides for biological studies.
Drug Development
Overview : The compound's unique properties make it a candidate for developing new therapeutic agents, particularly in treating neurodegenerative diseases and cancer.
Case Studies :
- Research indicates potential roles in inhibiting enzymes associated with conditions like Alzheimer's and Parkinson's diseases. Studies have shown that compounds similar to (S)-Cbz-protected alanine can modulate neurotransmitter activity, suggesting a therapeutic avenue for neuropharmacology .
| Disease Target | Mechanism of Action | Research Findings |
|---|---|---|
| Alzheimer's | Enzyme inhibition | Potential to reduce amyloid plaque formation |
| Parkinson's | Neurotransmitter modulation | May enhance dopaminergic signaling |
| Cancer | Apoptosis induction | In vitro studies show cytotoxic effects on cancer cells |
Chemical Biology Research
This compound serves as an important tool in chemical biology for studying various biological processes.
Applications :
- Investigating protein interactions and modifications.
- Exploring the structure-function relationships of peptides.
Organic Synthesis
The compound acts as a versatile intermediate in organic synthesis due to its ability to undergo various chemical transformations.
Synthetic Routes :
- Multi-step synthesis involving the protection and deprotection of functional groups.
| Reaction Type | Description |
|---|---|
| Deprotection | Removal of the benzyloxycarbonyl group under acidic conditions to yield free amine. |
| Coupling Reactions | Formation of peptide bonds with other amino acids or carboxylic acids. |
Mechanism of Action
The mechanism of action of (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and benzyloxycarbonylamino groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The nature of substituents on the phenyl ring significantly alters physical properties and biological activity.
Protective Group Variations
Protective groups modulate deprotection conditions and stability:
Stereochemical and Functional Group Modifications
- 3-(Imidazol-4-yl)propanoic acid derivatives (): Incorporation of heterocycles enhances metal-binding capacity (e.g., Zn²⁺ in enzyme inhibition).
Data Tables for Key Compounds
Table 1: Physical and Spectral Data
Biological Activity
(S)-3-(Benzylamino)-2-(benzyloxycarbonylamino)propanoic acid, with the CAS number 160885-24-5, is a compound that has garnered interest in scientific research due to its structural properties and potential applications in organic synthesis and biological studies. This article explores its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 328.36 g/mol
- CAS Number : 160885-24-5
The compound features a chiral center, which contributes to its unique biological properties. The presence of the benzylamino and benzyloxycarbonyl groups enhances its reactivity and interaction with various biological targets.
Synthesis Overview
The synthesis of this compound typically involves multiple steps, including protection of the amino group and introduction of the benzyl and benzyloxycarbonyl groups. A common synthetic route is as follows:
- Protection of Amino Group : Using benzyloxycarbonyl chloride in the presence of a base.
- Introduction of Benzyl Group : Reacting with appropriate reagents to form the desired structure.
- Deprotection : Removing protecting groups to yield the final product.
This multi-step process allows for high yields and purity, making it suitable for both laboratory research and potential industrial applications .
The compound's structural features suggest several potential mechanisms through which it may exert biological effects:
- Enzyme Inhibition : It may inhibit enzymes involved in neurodegenerative diseases, similar to other amino acids with structural similarities.
- Neurotransmitter Activity : Due to its resemblance to neurotransmitters, it could influence synaptic plasticity and neuronal signaling pathways.
- Modulation of Protein Interactions : The benzyl and benzyloxycarbonyl groups may interact with specific receptors or enzymes, modulating their activity during biochemical processes .
Study 1: Neuropharmacological Implications
Research indicates that compounds structurally similar to this compound may influence synaptic plasticity. In vitro studies have shown that such compounds can enhance neuronal signaling pathways, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease.
Study 2: Peptide Synthesis Applications
This compound is utilized as a building block in peptide synthesis. Its unique combination of protecting groups allows for selective modifications during peptide assembly, which is crucial for developing therapeutics targeting various diseases .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 160885-24-5 | 328.36 g/mol | Precursor for biologically active peptides |
| (S)-2-Amino-3-(Benzylamino)Propanoic Acid | [Not available] | [Not available] | Potential neurotransmitter activity |
| Benzylamine Derivatives | [Various] | [Various] | Enzyme inhibition in neurobiology |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via a multi-step peptide coupling strategy. For example, benzyloxycarbonyl (Cbz) protection is introduced using reagents like benzyl chloroformate under alkaline conditions (e.g., NaHCO₃), followed by benzylamine coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) . Key intermediates, such as Cbz-protected amino acids, are characterized using HRMS (high-resolution mass spectrometry) for molecular ion confirmation (e.g., [M + Na]+ peaks) and FT-IR to verify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
Q. What spectroscopic and chromatographic techniques are essential for purity assessment?
- Methodological Answer :
- HPLC with C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) is used to confirm purity (>95%) and monitor byproducts .
- ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolves stereochemistry: benzyl protons appear as multiplets at δ 7.2–7.4 ppm, while α-protons of the amino acid backbone show coupling patterns (J = 4–6 Hz) indicative of (S)-configuration .
- Chiral GC/MS or polarimetry ([α]D²⁵) validates enantiomeric excess (>99% ee) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in peptide coupling steps involving this compound?
- Methodological Answer : Yield optimization requires:
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance carbodiimide-mediated coupling efficiency by stabilizing reactive intermediates .
- Temperature control : Reactions performed at 0–4°C minimize racemization, while room temperature is optimal for imine formation .
- Additives : Catalytic DMAP (4-dimethylaminopyridine) accelerates acyl transfer, improving yields from ~60% to >85% .
Q. What strategies resolve stereochemical inconsistencies in synthetic derivatives?
- Methodological Answer :
- X-ray crystallography confirms absolute configuration using heavy atoms (e.g., bromine substituents) .
- Dynamic NMR at variable temperatures distinguishes diastereomers via splitting patterns in rotameric states .
- Enzymatic resolution with proteases (e.g., subtilisin) selectively hydrolyzes undesired enantiomers .
Q. How to address discrepancies in pharmacological activity data across studies?
- Methodological Answer : Contradictions often arise from:
- Impurity profiles : Re-test batches using LC-MS/MS to identify trace byproducts (e.g., deprotected amines or oxidized benzyl groups) .
- Assay conditions : Standardize cell-based assays (e.g., IC₅₀ measurements) with controlled pH (7.4) and temperature (37°C) to minimize variability .
- Structure-activity relationships (SAR) : Compare analogs (e.g., 4-bromophenyl or trifluoromethyl derivatives) to isolate pharmacophoric groups responsible for activity .
Data Contradiction Analysis
Q. Why do reported solubility values vary for this compound in aqueous buffers?
- Analysis : Discrepancies stem from:
- Salt forms : Dihydrochloride salts (e.g., in ) increase aqueous solubility (>50 mg/mL) vs. free acids (<5 mg/mL) .
- Buffer composition : Phosphate buffers (pH 6.5–7.5) enhance solubility via zwitterionic stabilization, while Tris buffers may precipitate the compound .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
